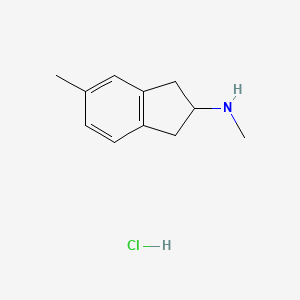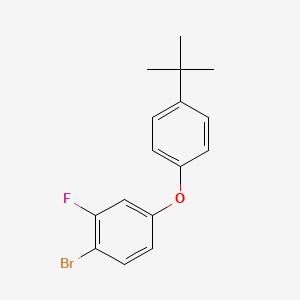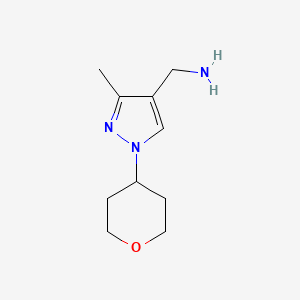
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is substituted with a 2,2-dimethylpropyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the pyrrolidine ring may result in various substituted derivatives.
科学研究应用
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand or a probe in biochemical studies, helping to elucidate the structure and function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals, such as catalysts or intermediates for various industrial processes.
作用机制
The mechanism of action of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The interaction may involve binding to the active site of an enzyme or modulating the activity of a receptor, leading to downstream effects on cellular processes and pathways.
相似化合物的比较
Similar Compounds
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-ol: The free base form of the compound.
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-one: An oxidized derivative.
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-amine: A substituted derivative.
Uniqueness
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a 2,2-dimethylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC 名称 |
(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)4-7-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
InChI 键 |
RACLNRNTDXFJFZ-SCLLHFNJSA-N |
手性 SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1O.Cl |
规范 SMILES |
CC(C)(C)CC1CNCC1O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
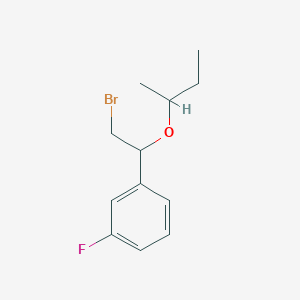

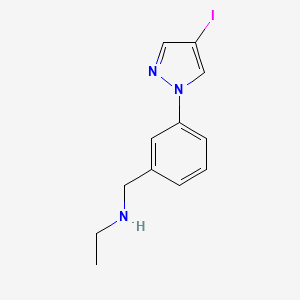
![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
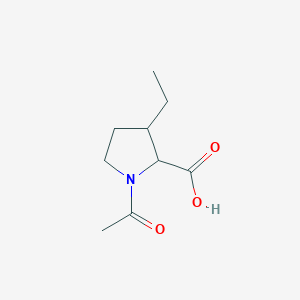

![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)
